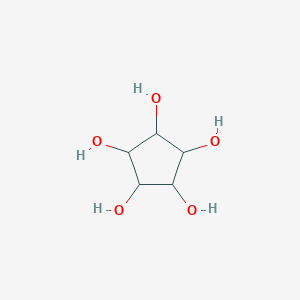
1,2,3,4,5-Cyclopentanepentol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Cyclopentanepentol is a useful research compound. Its molecular formula is C5H10O5 and its molecular weight is 150.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
1,2,3,4,5-Cyclopentanepentol consists of a cyclopentane ring with five hydroxyl groups attached. It exists in several stereoisomeric forms, which can influence its chemical behavior and biological interactions. The compound is characterized by its melting points ranging from 149.5 °C to 283 °C depending on the specific isomer .
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects. Its structure resembles that of inositol, a compound known for its role in cellular signaling and insulin sensitivity. Research indicates that cyclitol derivatives can exhibit biological activities such as:
- Antioxidant Properties : Cyclopentanepentol and its derivatives have shown promise in combating oxidative stress in various biological systems.
- Anticancer Activity : Some studies suggest that compounds related to cyclopentanepentol may inhibit cancer cell proliferation .
Electrolyte Solutions
The compound has been explored as a stabilizing agent in electrolyte solutions for redox flow batteries. Specifically, it can enhance the stability and performance of vanadium-based electrolytes used in energy storage systems. The unique hydroxyl groups contribute to the solubility and conductivity of the electrolyte solutions .
Biochemical Applications
As a cyclic sugar alcohol, this compound may serve as a building block for synthesizing more complex molecules in organic chemistry. Its ability to form esters and other derivatives makes it valuable in:
- Synthesis of Glycosides : The compound can be used to create glycosidic bonds with various aglycones.
- Pharmaceutical Formulations : Due to its solubility properties, it can be incorporated into drug formulations to improve bioavailability.
Case Study 1: Antioxidant Activity
A study investigated the antioxidant potential of various cyclitol compounds including this compound. The results indicated significant scavenging activity against free radicals in vitro. This suggests potential applications in nutraceuticals aimed at reducing oxidative stress-related diseases .
Case Study 2: Electrolyte Stability
Research on vanadium redox flow batteries demonstrated that incorporating cyclopentanepentol into the electrolyte formulation improved charge-discharge cycles' efficiency and stability. The study highlighted the compound's role in maintaining electrolyte integrity over extended use periods .
Propriétés
Numéro CAS |
18939-02-1 |
|---|---|
Formule moléculaire |
C5H10O5 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
cyclopentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H10O5/c6-1-2(7)4(9)5(10)3(1)8/h1-10H |
Clé InChI |
XNAUSUVBDKISHM-UHFFFAOYSA-N |
SMILES |
C1(C(C(C(C1O)O)O)O)O |
SMILES canonique |
C1(C(C(C(C1O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















